molecular formula C23H22FN3O4S2 B2835043 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide CAS No. 877656-01-4

2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide

Cat. No.: B2835043
CAS No.: 877656-01-4
M. Wt: 487.56
InChI Key: LKIYJOIWYAODDA-UHFFFAOYSA-N
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Description

2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide is a useful research compound. Its molecular formula is C23H22FN3O4S2 and its molecular weight is 487.56. The purity is usually 95%.
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Scientific Research Applications

Synthetic Applications and Biological Activities

The compound serves as a precursor or component in the synthesis of novel heterocyclic compounds, which exhibit a range of biological activities. For instance, research by Abu‐Hashem et al. (2020) highlights the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating analgesic and anti-inflammatory activities through cyclooxygenase inhibition (Abu‐Hashem et al., 2020).

Imaging and Diagnostic Applications

A study by Dollé et al. (2008) describes the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, highlighting the potential of such compounds in neuroimaging and the diagnosis of neurodegenerative diseases (Dollé et al., 2008).

Chemical Reactions and Mechanistic Studies

Chikaoka et al. (2003) explored the Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(Methylthio)acetamides, leading to erythrinanes, showcasing the compound's utility in complex chemical transformations (Chikaoka et al., 2003).

Antimicrobial and Antifungal Properties

Hossan et al. (2012) synthesized a series of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents using citrazinic acid as a starting material, indicating the compound's role in developing antimicrobial therapies (Hossan et al., 2012).

Exploring Ligand-Protein Interactions

The research by Mary et al. (2020) includes spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs, including ligand-protein interactions and photovoltaic efficiency modeling, illustrating the compound's utility in molecular docking and drug design (Mary et al., 2020).

Properties

IUPAC Name

2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O4S2/c1-30-18-8-7-16(11-19(18)31-2)27-22(29)21-17(9-10-32-21)26-23(27)33-13-20(28)25-12-14-3-5-15(24)6-4-14/h3-8,11H,9-10,12-13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIYJOIWYAODDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NCC4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.